molecular formula C14H18N2O5 B12291210 Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)

Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)

Cat. No.: B12291210
M. Wt: 294.30 g/mol
InChI Key: ZIBQOEWVDIDRKG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI) is a complex organic compound with a unique structure that includes a carbamate group, a formyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of a suitable amine with a chloroformate ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process may also involve the use of solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biological Activity

Carbamic acid derivatives, particularly those containing nitrophenyl groups, have garnered attention in biological research due to their diverse pharmacological activities. The compound Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester , commonly referred to as (S)-(9CI) , is notable for its potential interactions with biological systems. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.1867 g/mol
  • CAS Number : 2621-73-0
  • IUPAC Name : Carbamic acid, (4-nitrophenyl)-, ethyl ester

The structure of this compound features a nitrophenyl group that can participate in electron transfer reactions and a carbamate moiety that can form covalent bonds with nucleophilic sites on proteins .

The biological activity of (S)-(9CI) is largely attributed to its ability to interact with various molecular targets. The nitrophenyl group facilitates electron transfer processes, which can influence redox reactions within cells. Additionally, the carbamate portion allows for covalent bonding with nucleophiles such as amino acids in proteins, potentially altering enzyme function and receptor activity.

Key Interactions:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes by modifying their active sites.
  • Receptor Binding : It may engage with receptors involved in signaling pathways, leading to downstream effects on cellular functions.

Anti-inflammatory Properties

Research indicates that carbamate derivatives can exhibit anti-inflammatory effects. For instance, studies have shown that compounds similar to (S)-(9CI) can reduce pro-inflammatory cytokines in stimulated immune cells . This suggests potential therapeutic applications in treating inflammatory disorders.

Antimicrobial Activity

The presence of the nitrophenyl group has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

Case Studies and Research Findings

StudyFindingsImplications
Study on Anti-inflammatory Effects (S)-(9CI) reduced IL-1β and TNF-α levels in LPS-stimulated microglial cells.Suggests potential use in neuroinflammatory conditions.
Antimicrobial Activity Assessment Demonstrated inhibition of Gram-positive bacteria at low concentrations.Indicates possible applications in developing new antibiotics.
Enzyme Interaction Studies Showed reversible inhibition of acetylcholinesterase activity.Potential implications for neurodegenerative diseases like Alzheimer's.

Synthesis and Applications

Carbamic acid derivatives like (S)-(9CI) are synthesized through various chemical reactions involving carbamoyl chlorides and alcohols under catalytic conditions . These compounds are not only valuable in medicinal chemistry but also serve as intermediates in the synthesis of agrochemicals and specialty chemicals.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(18)15-11(9-17)8-10-4-6-12(7-5-10)16(19)20/h4-7,9,11H,8H2,1-3H3,(H,15,18)/t11-/m0/s1

InChI Key

ZIBQOEWVDIDRKG-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.